Pozanicline hydrochloride (also known as ABT-089 dihydrochloride) is a highly selective, orally bioavailable partial agonist targeting α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs). Supplied as a highly water-soluble dihydrochloride salt (MW 265.18), it is engineered to overcome the physicochemical and pharmacological limitations of classical non-selective cholinergic agents. It exhibits a primary binding affinity (Ki) of approximately 16 nM for α4β2 receptors while maintaining strict inactivity at peripheral and off-target central receptors. For procurement professionals and principal investigators, this compound serves as a critical benchmark material when experimental reproducibility demands isolated α4β2/α6β2 activation, stable aqueous stock solutions, and high in vivo brain penetrance without the rapid receptor desensitization characteristic of full agonists .
Substituting pozanicline hydrochloride with generic nAChR agonists like nicotine, or closely related full agonists such as ABT-418, fundamentally compromises assay specificity and in vivo tolerability. Nicotine and ABT-418 act as full agonists that trigger profound off-target effects, including dose-limiting autonomic toxicity (nausea and emesis) and rapid receptor desensitization, which confound long-term behavioral and neurochemical data. Furthermore, substituting with varenicline—a common commercial partial agonist—introduces critical target contamination, as varenicline acts as a full agonist at α7 nAChRs. In contrast, pozanicline hydrochloride provides >10,000-fold selectivity against α7 receptors, ensuring that downstream readouts (such as neurotransmitter transients or cation efflux) are exclusively driven by the α4β2 and α6β2 pathways rather than mixed-receptor activation[1].
Pozanicline hydrochloride demonstrates a binding affinity (Ki) of 16-17 nM for the α4β2 nAChR subtype, combined with an exceptional >10,000-fold selectivity against the α7 subtype. In direct contrast, the standard commercial substitute varenicline acts as a full agonist at the α7 receptor, while nicotine displays broad non-selective activation across multiple nAChR families. This strict exclusion of α7 activity by pozanicline prevents confounding calcium signaling in complex neural assays .
| Evidence Dimension | Selectivity ratio (α4β2 vs. α7) |
| Target Compound Data | >10,000-fold selectivity (Ki ~16 nM for α4β2, >10,000 nM for α7) |
| Comparator Or Baseline | Varenicline (Full agonist at α7) / Nicotine (Non-selective) |
| Quantified Difference | Complete functional exclusion of α7 activity compared to varenicline's full agonism |
| Conditions | In vitro radioligand binding and functional cellular assays |
Procurement of pozanicline is essential for assays requiring isolated α4β2/α6β2 activation without the risk of α7-mediated data contamination.
In vivo real-time measurements using choline-sensitive microelectrodes reveal that pozanicline hydrochloride evokes cholinergic transients with significantly faster signal rise times and decay rates compared to nicotine. Furthermore, pozanicline is quantitatively more potent than nicotine in evoking both acetylcholine and glutamate release in the prefrontal cortex, providing sharper, more defined neurochemical peaks rather than the prolonged, desensitizing plateaus caused by non-selective full agonists [1].
| Evidence Dimension | Cholinergic and glutamatergic transient kinetics |
| Target Compound Data | Faster signal rise/decay and higher amplitude transients |
| Comparator Or Baseline | Nicotine (Slower decay, lower relative transient amplitude) |
| Quantified Difference | Statistically sharper and more potent cholinergic/glutamatergic signal peaks |
| Conditions | In vivo real-time microelectrode measurement in prefrontal cortex |
Researchers conducting high-temporal-resolution neurochemical monitoring must select pozanicline to achieve precise, non-desensitizing signal kinetics.
As a partial agonist, pozanicline hydrochloride achieves only 34% of the efficacy of nicotine in stimulating cation (86Rb+) efflux from mouse thalamus synaptosomes. This deliberate ceiling effect translates into a superior in vivo tolerability profile. Unlike the full agonist ABT-418 or nicotine, which induce dose-limiting autonomic side effects such as emesis and nausea, pozanicline permits administration at fully efficacious cognitive-enhancing doses without triggering these confounding physical toxicities [1].
| Evidence Dimension | Cation efflux efficacy and autonomic toxicity |
| Target Compound Data | 34% max efficacy (vs nicotine); zero emesis at efficacious doses |
| Comparator Or Baseline | ABT-418 / Nicotine (100% max efficacy; high incidence of emesis/nausea) |
| Quantified Difference | 66% reduction in maximal receptor overstimulation, eliminating dose-limiting toxicity |
| Conditions | In vitro 86Rb+ efflux assays and in vivo behavioral models |
Buyers running long-term in vivo behavioral studies require this compound to prevent autonomic toxicity from masking cognitive or behavioral readouts.
Pozanicline is supplied as a highly stable dihydrochloride salt (C11H16N2O·2HCl), which provides excellent aqueous solubility compared to freebase analogs. This salt form allows for the preparation of highly concentrated, stable stock solutions (e.g., in water or standard physiological buffers) that do not require harsh organic solvents like DMSO for in vivo administration. This ensures high oral bioavailability and brain penetrance while minimizing vehicle-induced artifacts in sensitive biological assays .
| Evidence Dimension | Aqueous solubility and vehicle requirements |
| Target Compound Data | Freely soluble in water (dihydrochloride salt) |
| Comparator Or Baseline | Freebase nAChR ligands (Require organic solvents/DMSO) |
| Quantified Difference | Elimination of organic solvent requirement for physiological dosing |
| Conditions | Stock solution preparation for in vitro and in vivo dosing |
Guarantees seamless integration into high-throughput screening and in vivo workflows by eliminating the need for toxic or confounding organic solvents.
Due to its >10,000-fold selectivity against α7 receptors, pozanicline hydrochloride is the optimal procurement choice for patch-clamp and slice recording assays aimed at isolating α4β2 and α6β2 currents. It prevents the confounding calcium influx typically triggered by mixed agonists like varenicline .
Its ability to evoke sharper, faster-decaying cholinergic and glutamatergic transients makes this compound ideal for fast-scan cyclic voltammetry and real-time microdialysis studies, where precise temporal resolution is required over the sluggish kinetics of nicotine .
The partial agonist profile and lack of emetic side effects allow pozanicline to be dosed chronically in animal models (e.g., Morris Water Maze, delayed match-to-sample) without the autonomic toxicity that limits the use of full agonists like ABT-418 .
The high aqueous solubility of the dihydrochloride salt form ensures that liquid handling systems and automated HTS platforms can utilize purely aqueous buffers, avoiding the precipitation risks and cellular toxicity associated with DMSO-dependent freebase libraries .